molecular formula C17H18O3 B13839884 3-(4-Methoxyphenyl)-4-phenylbutanoicacid

3-(4-Methoxyphenyl)-4-phenylbutanoicacid

Cat. No.: B13839884
M. Wt: 270.32 g/mol
InChI Key: VTGYDKYLSUAMTK-UHFFFAOYSA-N
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Description

General Overview of Substituted Butanoic Acids in Organic Chemistry

Butanoic acid, commonly known as butyric acid, is a four-carbon carboxylic acid that serves as the structural backbone for a wide array of derivatives. libretexts.orgwikipedia.org In organic chemistry, substituted butanoic acids are compounds in which one or more hydrogen atoms on the carbon chain have been replaced by other functional groups. The position of these substituents is crucial and is systematically designated using the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, where the carboxyl carbon is numbered C1. youtube.com Alternatively, common nomenclature uses Greek letters (α, β, γ) to denote the carbons adjacent to the carboxyl group. libretexts.org

The chemical and physical properties of substituted butanoic acids are profoundly influenced by the nature and location of the substituent. For instance, the introduction of electronegative atoms like halogens can alter the acidity of the carboxyl group. quora.com The addition of bulky or aromatic groups can impact the molecule's steric profile, solubility, and intermolecular interactions. This versatility makes substituted butanoic acids valuable building blocks and intermediates in various chemical syntheses. masterorganicchemistry.com

Significance of Aryl-Substituted Carboxylic Acids in Synthetic Methodologies

Aryl-substituted carboxylic acids represent a significant class of compounds within organic synthesis, prized for their utility as versatile intermediates. The presence of an aromatic ring within the molecular structure provides a site for numerous chemical transformations, making these compounds valuable precursors for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemistryviews.org Aryl carboxylic acids are frequently employed in reactions such as esterification, amidation, and various coupling reactions to construct more complex molecular architectures. rsc.org

Synthetic methodologies for accessing aryl carboxylic acids are diverse and well-established. researchgate.net Common strategies include the carboxylation of organometallic reagents (like Grignard or organolithium reagents) with carbon dioxide, the oxidation of alkylbenzenes, and the hydrolysis of nitriles. organic-chemistry.org More contemporary methods, such as palladium-catalyzed carbonylation reactions of aryl halides, have further expanded the toolkit for synthesizing these important building blocks with high efficiency and functional group tolerance. chemistryviews.org The electronic properties conferred by the aryl group and its substituents are key to guiding the reactivity and application of these molecules in synthetic schemes.

Problem Statement: Unexplored Facets of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid Chemistry

A review of the scientific literature reveals a significant knowledge gap concerning the specific compound 3-(4-Methoxyphenyl)-4-phenylbutanoic acid . While structurally related compounds have been synthesized and investigated, this particular isomer remains largely uncharacterized. For instance, its isomer, 4-(4-methoxyphenyl)butyric acid, has been studied as a derivative of 4-phenylbutyric acid (4-PBA) and noted for its potential protective effects against endoplasmic reticulum stress-induced neuronal cell death. researchgate.netpharmaffiliates.com Similarly, other related structures such as 4-(2',3'-Dimethoxyphenyl)-3-phenylbutyric acid have been synthesized as intermediates in medicinal chemistry research. prepchem.com

The core problem is the absence of dedicated research into the synthesis, spectroscopic characterization, and potential reactivity of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid. Its unique substitution pattern—with a phenyl group at the C4 position and a 4-methoxyphenyl (B3050149) group at the C3 position—differentiates it from its more studied relatives. This specific arrangement could lead to distinct chemical properties, stereochemical considerations, and biological activities that are currently unknown.

Scope and Objectives of Research on 3-(4-Methoxyphenyl)-4-phenylbutanoic acid

To address the existing gap in the chemical literature, a focused research program on 3-(4-Methoxyphenyl)-4-phenylbutanoic acid is necessary. The scope of this research would encompass the complete lifecycle of chemical investigation, from initial synthesis to the exploration of its fundamental properties.

The primary objectives of such research would be:

Development of a Novel Synthetic Pathway: To design and optimize a reliable and efficient synthetic route to produce 3-(4-Methoxyphenyl)-4-phenylbutanoic acid in high purity.

Comprehensive Structural and Physicochemical Characterization: To unambiguously confirm the molecular structure using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. Further characterization would involve determining key physical properties.

Investigation of Chemical Reactivity: To explore the reactivity of the compound, particularly focusing on transformations of the carboxylic acid group and potential reactions influenced by the two distinct aryl substituents.

Creation of a Foundational Dataset: To establish a public and comprehensive record of the compound's properties, providing a foundation for future research in areas such as medicinal chemistry, materials science, or synthetic methodology.

This research would provide the first detailed chemical portrait of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid, transforming it from a hypothetical structure to a well-characterized molecule with potential for further scientific inquiry.

Data on Related Aryl-Substituted Butanoic Acids

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Known Application/Research Area
4-(4-Methoxyphenyl)butyric acid4521-28-2C11H14O3194.23Derivative of 4-PBA with potential neuroprotective effects. pharmaffiliates.com
4-Phenylbutyric acid1821-12-1C10H12O2164.20Histone deacetylase inhibitor; investigated as a chemical chaperone. nih.gov
4-(4-methoxyphenyl)-4-oxobutanoic acid3153-44-4C11H12O4208.21Synthetic intermediate. chemsynthesis.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-20-16-9-7-14(8-10-16)15(12-17(18)19)11-13-5-3-2-4-6-13/h2-10,15H,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGYDKYLSUAMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 Methoxyphenyl 4 Phenylbutanoicacid

Classical Synthetic Approaches

Classical methods for the synthesis of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid often involve multi-step sequences utilizing fundamental organic reactions. These routes are valuable for their reliability and the use of readily available starting materials.

Friedel-Crafts Acylation Precursors and Subsequent Transformations

A common strategy for constructing the carbon skeleton of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid involves an initial Friedel-Crafts acylation reaction. tamu.edudepaul.eduresearchgate.netyoutube.comstackexchange.com This electrophilic aromatic substitution is a powerful tool for forming carbon-carbon bonds to an aromatic ring. The synthesis can be envisioned to start with the acylation of anisole (B1667542) with phenylsuccinic anhydride (B1165640) or a derivative thereof in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). tamu.edustackexchange.com This reaction would yield a keto acid, specifically 4-oxo-3-(4-methoxyphenyl)-4-phenylbutanoic acid.

The subsequent and crucial step is the reduction of the ketone functionality to a methylene (B1212753) group. The Clemmensen reduction, which employs a zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, is particularly effective for the deoxygenation of aryl-alkyl ketones, such as the intermediate formed in the Friedel-Crafts acylation step. wikipedia.organnamalaiuniversity.ac.inorganic-chemistry.orgchemistrytalk.orgyoutube.com This two-step sequence of Friedel-Crafts acylation followed by Clemmensen reduction provides a classical and robust pathway to the target butanoic acid derivative. wikipedia.organnamalaiuniversity.ac.in

StepReactionReagents and ConditionsIntermediate/Product
1Friedel-Crafts AcylationAnisole, Phenylsuccinic anhydride, AlCl₃4-oxo-3-(4-methoxyphenyl)-4-phenylbutanoic acid
2Clemmensen ReductionZn(Hg), concentrated HCl, heat3-(4-Methoxyphenyl)-4-phenylbutanoic acid

Knoevenagel Condensation and Hydrogenation Strategies

The Knoevenagel condensation provides an alternative route to form a key carbon-carbon double bond that can be subsequently reduced to afford the desired saturated butanoic acid structure. wikipedia.orgorganicreactions.orgresearchgate.netresearchgate.netorganic-chemistry.orgnih.gov This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, typically catalyzed by a weak base. wikipedia.orgorganicreactions.org

In a potential synthetic pathway, 4-methoxybenzaldehyde (B44291) could be condensed with a derivative of phenylacetic acid, such as ethyl phenylacetate, in the presence of a base like piperidine (B6355638) or sodium ethoxide. This would yield an α,β-unsaturated ester. Subsequent hydrolysis of the ester to the carboxylic acid would provide 3-(4-methoxyphenyl)-4-phenyl-2-butenoic acid.

The final step in this sequence is the hydrogenation of the carbon-carbon double bond. This can be achieved using various catalytic hydrogenation methods, for instance, with hydrogen gas and a palladium on carbon (Pd/C) catalyst. This reduction step would saturate the butenoic acid to yield the final product, 3-(4-Methoxyphenyl)-4-phenylbutanoic acid.

Michael Addition Reactions as Key Steps

The Michael addition, or conjugate addition, is a versatile method for forming carbon-carbon bonds and is well-suited for the synthesis of 3,4-diarylbutanoic acid derivatives. dergipark.org.trresearchgate.netnih.govrsc.orgnih.govnih.govrsc.org This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.

A plausible synthetic route utilizing a Michael addition would involve the reaction of a phenyl-based nucleophile with a derivative of 4-methoxycinnamic acid. For example, a phenylcuprate reagent, generated from a phenyllithium (B1222949) or phenyl Grignard reagent and a copper(I) salt, could be added to methyl 4-methoxycinnamate. This conjugate addition would form the desired 3,4-diaryl carbon skeleton. The final step would be the hydrolysis of the ester group to the carboxylic acid to afford 3-(4-Methoxyphenyl)-4-phenylbutanoic acid.

Grignard Reagent-Mediated Synthesis Pathways

Grignard reagents are powerful nucleophiles that can be employed in the synthesis of the target molecule, often through a conjugate addition pathway. researchgate.netnih.govmdpi.com The 1,4-addition of a Grignard reagent to an α,β-unsaturated ester, often in the presence of a copper catalyst to promote conjugate addition over direct 1,2-addition to the carbonyl group, is a key strategy. mdpi.com

In this approach, a phenylmagnesium halide (e.g., phenylmagnesium bromide) would be reacted with an ester of 4-methoxycinnamic acid, such as ethyl 4-methoxycinnamate. The addition of a catalytic amount of a copper salt, like copper(I) cyanide, would direct the Grignard reagent to add to the β-position of the unsaturated ester. mdpi.com This reaction would generate the ester of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid, which upon subsequent hydrolysis would yield the desired carboxylic acid.

Modern and Stereoselective Synthesis of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid

The presence of a chiral center at the C3 position of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid has driven the development of modern synthetic methods that can control the stereochemistry of this center. Asymmetric catalysis offers a powerful means to access enantiomerically enriched forms of the target molecule.

Asymmetric Catalysis for Enantioselective Access to the Chiral Center

Asymmetric catalysis provides the most efficient route to chiral compounds by using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.govunt.edursc.org Several catalytic asymmetric strategies can be applied to the synthesis of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid.

One prominent approach is the rhodium-catalyzed asymmetric conjugate addition of a boronic acid to an α,β-unsaturated carbonyl compound. researchgate.netorgsyn.orgrsc.orgdntb.gov.ua For instance, the reaction of phenylboronic acid with a 4-methoxyphenyl-substituted α,β-unsaturated ester in the presence of a chiral rhodium catalyst can afford the product with high enantioselectivity. The choice of the chiral ligand coordinated to the rhodium center is crucial for achieving high levels of stereocontrol.

Another powerful method is the enantioselective Michael addition catalyzed by a chiral organocatalyst. dergipark.org.trnih.govrsc.orgnih.gov Chiral amines, thioureas, or squaramides can catalyze the addition of a nucleophile to an α,β-unsaturated system with high enantioselectivity. A potential route could involve the addition of a phenyl-containing nucleophile to a 4-methoxyphenyl-substituted Michael acceptor in the presence of a suitable chiral organocatalyst.

Furthermore, the asymmetric hydrogenation of a prochiral unsaturated precursor is a well-established method for creating stereogenic centers. nih.govunt.edunih.gov A precursor such as 3-(4-methoxyphenyl)-4-phenyl-2-butenoic acid or a related unsaturated ester could be hydrogenated using a chiral transition metal catalyst, for example, a ruthenium or rhodium complex with a chiral phosphine (B1218219) ligand, to yield the desired enantiomer of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid. nih.gov

Catalytic SystemReaction TypeSubstratesEnantiomeric Excess (ee)
Chiral Rhodium-Diene ComplexAsymmetric Conjugate AdditionArylboronic acid, α,β-unsaturated esterOften >90%
Chiral Primary Amine/ThioureaAsymmetric Michael Addition1,3-Dicarbonyl compound, NitroalkeneUp to 99% nih.gov
Chiral Ru-Phosphine ComplexAsymmetric Hydrogenation(E)-2-oxo-4-arylbut-3-enoic acid85.4-91.8% nih.gov

These modern stereoselective methods represent the cutting edge of synthetic organic chemistry and provide efficient pathways to optically active 3-(4-Methoxyphenyl)-4-phenylbutanoic acid, which is crucial for the investigation of its biological properties and other potential applications.

Palladium-Catalyzed C-H Arylation Methodologies for Related Scaffolds

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Palladium-catalyzed β-C(sp³)–H arylation of aliphatic acids is a particularly relevant methodology for synthesizing scaffolds like 3-(4-Methoxyphenyl)-4-phenylbutanoic acid. In this approach, the native carboxylic acid group of a butanoic acid precursor can act as a directing group, guiding the palladium catalyst to activate a C-H bond at the β-position (C3).

Chiral Auxiliary-Assisted Synthesis

Achieving enantiopure forms of compounds with multiple stereocenters often relies on chiral auxiliary-assisted synthesis. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. rsc.org After the desired stereocenter(s) have been set, the auxiliary is removed and can often be recovered for reuse.

For the synthesis of a chiral butanoic acid derivative, a common strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to a simpler carboxylic acid precursor to form a chiral amide or imide. rsc.orgrsc.org The resulting adduct can then undergo a diastereoselective reaction, for instance, an enolate alkylation with a benzyl (B1604629) halide. The steric bulk of the auxiliary effectively shields one face of the enolate, forcing the incoming electrophile (the benzyl group) to attack from the opposite face, thereby creating a new stereocenter with a high degree of control. rsc.org A subsequent conjugate addition or another alkylation step could introduce the second aryl group, followed by the hydrolytic cleavage of the auxiliary to yield the enantiomerically enriched butanoic acid.

Diastereoselective Synthetic Routes

Diastereoselective synthesis aims to produce a single diastereomer from a reaction that can potentially form multiple. This is critical when a target molecule, like 3-(4-Methoxyphenyl)-4-phenylbutanoic acid, has two or more stereocenters. Chiral auxiliary-based methods, as described above, are a primary example of diastereoselective routes. The auxiliary converts the substrate into a diastereomeric intermediate, and the energy difference in the transition states leading to different product diastereomers results in the preferential formation of one. rsc.org

Another powerful diastereoselective strategy is the Michael addition reaction. A chiral enolate or a chiral Michael acceptor can be used to construct the 1,2-diarylbutanoic scaffold. For example, the conjugate addition of a phenyl-containing nucleophile (like an organocuprate) to a chiral α,β-unsaturated ester or amide derived from 4-methoxyphenylacetaldehyde could establish the relative stereochemistry between the C3 and C4 positions. The facial selectivity of the addition is controlled by pre-existing chirality in the substrate or by a chiral catalyst, leading to the formation of one diastereomer over the other.

Optimization of Reaction Conditions and Yields

The success of any synthetic route hinges on the careful optimization of reaction conditions to maximize yield and selectivity while minimizing side reactions. Key parameters include the choice of solvent, catalyst system, temperature, and pressure.

Solvent Effects on Reaction Efficacy and Selectivity

The solvent is a critical component of the reaction environment, influencing reactant solubility, catalyst stability, and the energetics of transition states. rsc.orgwhiterose.ac.uk In palladium-catalyzed C-H activation reactions, a shift from nonpolar to more polar solvents can increase reaction efficiency, potentially by stabilizing charged intermediates within the catalytic cycle. caltech.edu For instance, highly polar and non-coordinating solvents like hexafluoroisopropanol (HFIP) have been found to be effective for Pd-catalyzed β-methylene C-H arylation. nih.gov In cross-coupling reactions, polar solvents are known to favor pathways involving polar transition states, such as the oxidative addition to aryl triflates, whereas nonpolar solvents may favor other pathways. researchgate.net The choice of solvent can therefore be a tool to control the chemoselectivity of a reaction. researchgate.net

Reaction TypeSolventGeneral ObservationReference
Pd-Catalyzed C-H ArylationHexafluoroisopropanol (HFIP)Effective for β-methylene C-H arylation of free carboxylic acids. nih.gov
Pd-Catalyzed Oxidative Annulationtert-Amyl alcohol (polar)Higher conversions observed compared to nonpolar aromatic solvents. caltech.edu
Suzuki CouplingToluene (nonpolar)Selectivity for C-Cl bond activation. researchgate.net
Suzuki CouplingDMF (polar)Selectivity for C-OTf bond activation. researchgate.net

Catalyst Selection and Loading Studies

The catalyst is the cornerstone of C-H functionalization reactions. The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂) and, more importantly, the ancillary ligand, dictates the reactivity and selectivity of the system. researchgate.net Ligands not only stabilize the metal center but also actively participate in the catalytic cycle, influencing the rate-determining step. For β-C(sp³)–H arylation of aliphatic acids, mono-N-protected amino acids (MPAA) and bidentate pyridine-pyridone ligands have been identified as highly effective. nih.govresearchgate.net

Catalyst loading is another crucial parameter. While many C-H activation reactions require relatively high loadings of 5–10 mol%, discovering more efficient systems with higher turnover numbers is a key goal to improve cost-effectiveness and reduce metal contamination in the final product. nih.gov Optimization studies often involve screening different ligands and additives to find a system that maintains high yield at lower catalyst concentrations.

ReactionPalladium SourceLigand/AdditiveTypical LoadingKey FindingReference
β-Methylene C-H ArylationPd(OAc)₂Bidentate Pyridine-Pyridone10 mol%Ligand bite angle is crucial for reactivity. nih.gov
γ-C(sp³)-H ArylationPd(OAc)₂Mono-N-Protected Amino Acid (MPAA)Not specifiedEnables activation of distal C-H bonds. researchgate.net
C-H ArylationPd(OAc)₂N-AcetylglycineNot specifiedEffective for β-C(sp³)–H arylation of aliphatic acids. researchgate.net
Indole AnnulationPd(TFA)₂Pyridine10 mol%Enables aerobic, dioxygen-coupled catalysis. caltech.edu

Temperature and Pressure Influence on Reaction Profiles

Pressure is typically a significant factor only in reactions involving gaseous reagents or where the reaction volume changes significantly. For most of the solution-phase reactions discussed here, the reactions are run at atmospheric pressure, and pressure is not a primary variable for optimization.

Reaction TypeTemperatureEffectReference
Pd-Catalyzed β-C-H Arylation100-110 °COptimal temperature for achieving high yields with specific ligand systems. nih.gov
Lithiation-Addition (Bedaquiline Synthesis)-78 °CCrucial for preventing retro-addition and maximizing yield. Higher temperatures lead to decomposition. researchgate.net
Hydrogenolysis of Glycerol190 °C → 230 °CConversion increases, but selectivity for the desired product decreases. The overall yield peaks at 210 °C. researchgate.net
Buchwald–Hartwig N-Glycosylation90 °COptimal temperature for high yield. Room temperature resulted in no reaction. acs.org

Chemical Reactivity and Transformation Studies of 3 4 Methoxyphenyl 4 Phenylbutanoicacid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, enabling numerous transformations including the formation of esters and amides, reduction to an alcohol, and potential decarboxylation under specific conditions.

Esterification: The conversion of carboxylic acids to esters is a fundamental reaction in organic synthesis. For 3-(4-Methoxyphenyl)-4-phenylbutanoic acid, this is typically achieved through Fischer esterification. masterorganicchemistry.com This method involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process; therefore, using the alcohol as the solvent or removing water as it forms can drive the reaction toward the ester product. masterorganicchemistry.commasterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uk The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate, which subsequently eliminates water to yield the final ester. masterorganicchemistry.comchemguide.co.uk

Amidation: The formation of amides from 3-(4-Methoxyphenyl)-4-phenylbutanoic acid requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Direct reaction with an amine is generally not feasible due to an acid-base reaction that forms a non-reactive ammonium (B1175870) carboxylate salt. Common methods for amidation involve the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble variants like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). mdpi.comresearchgate.net These reagents convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine to form the corresponding amide.

Table 1: Representative Esterification and Amidation Reactions
Reaction TypeReagentsExpected Product
EsterificationMethanol (CH₃OH), H₂SO₄ (cat.)Methyl 3-(4-methoxyphenyl)-4-phenylbutanoate
EsterificationEthanol (B145695) (CH₃CH₂OH), H₂SO₄ (cat.)Ethyl 3-(4-methoxyphenyl)-4-phenylbutanoate
AmidationBenzylamine (C₆H₅CH₂NH₂), DCCN-benzyl-3-(4-methoxyphenyl)-4-phenylbutanamide
AmidationAniline (C₆H₅NH₂), EDC3-(4-Methoxyphenyl)-N,4-diphenylbutanamide

Reduction: The carboxylic acid functional group of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid can be reduced to a primary alcohol. This transformation is typically accomplished using powerful reducing agents. nih.gov Strong, non-selective hydrides like lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. nih.govgoogle.com Alternative reagents include borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF). The reaction converts the carboxyl group into a hydroxyl group, yielding 3-(4-methoxyphenyl)-4-phenylbutan-1-ol. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids directly unless an activating agent is used in conjunction. core.ac.ukresearchgate.net

Oxidation: The oxidation of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid is not a commonly explored pathway. The aliphatic chain is generally resistant to oxidation under mild conditions. Harsh oxidative conditions would likely lead to the degradation of the aromatic rings. Therefore, selective oxidation reactions targeting this molecule are not considered a primary transformation pathway.

Table 2: Reduction of the Carboxylic Acid Moiety
ReagentsReaction TypeExpected Product
1. LiAlH₄ 2. H₂OReduction3-(4-Methoxyphenyl)-4-phenylbutan-1-ol
1. BH₃·THF 2. H₂OReduction3-(4-Methoxyphenyl)-4-phenylbutan-1-ol

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide. For simple aliphatic carboxylic acids like 3-(4-Methoxyphenyl)-4-phenylbutanoic acid, this reaction is generally difficult and requires high temperatures or specialized catalysts. nist.gov The stability of the potential carbanion intermediate formed upon C-C bond cleavage is a key factor. Without an activating group (such as a carbonyl or nitro group) at the β-position to stabilize the resulting negative charge, decarboxylation is not a facile process. organic-chemistry.org Studies on related aromatic acids have shown that decarboxylation often requires temperatures around 400°C or the presence of specific catalysts to proceed efficiently. nist.gov Therefore, under typical laboratory conditions, significant decarboxylation of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid is not an expected reaction pathway.

Reactions Involving the Aromatic Rings

The molecule contains two distinct aromatic rings: a phenyl group and a 4-methoxyphenyl (B3050149) group. The reactivity of these rings towards electrophilic attack is significantly different due to the influence of the methoxy (B1213986) substituent.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The 4-methoxyphenyl ring is highly activated towards EAS because the methoxy group (-OCH₃) is a strong electron-donating group through resonance. This group directs incoming electrophiles to the ortho and para positions. Since the para position is already substituted, electrophilic attack is expected to occur predominantly at the positions ortho to the methoxy group. The unsubstituted phenyl ring is significantly less reactive in comparison. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation will selectively occur on the methoxyphenyl ring. wikipedia.orgoneonta.edumasterorganicchemistry.com

Table 3: Electrophilic Aromatic Substitution Reactions
Reaction TypeReagentsExpected Major Product
NitrationHNO₃, H₂SO₄3-(3-Nitro-4-methoxyphenyl)-4-phenylbutanoic acid
BrominationBr₂, FeBr₃3-(3-Bromo-4-methoxyphenyl)-4-phenylbutanoic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃3-(3-Acetyl-4-methoxyphenyl)-4-phenylbutanoic acid

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at a nearby ortho position. organic-chemistry.orgbaranlab.org The methoxy group is a well-established DMG. wikipedia.org Treatment of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) would first deprotonate the acidic carboxylic acid proton. A second equivalent of the base would then be expected to selectively deprotonate the aromatic C-H bond ortho to the methoxy group, forming a dianionic aryllithium intermediate. uwindsor.caunblog.fr This intermediate can then be trapped with various electrophiles to install a wide range of functional groups with high regioselectivity. organic-chemistry.org

Table 4: Functionalization via Directed ortho-Metalation
ReagentsElectrophileExpected Product after Acid Workup
1. 2 equiv. s-BuLi, TMEDA, THF, -78°C 2. Electrophile 3. H₃O⁺I₂3-(3-Iodo-4-methoxyphenyl)-4-phenylbutanoic acid
1. 2 equiv. s-BuLi, TMEDA, THF, -78°C 2. Electrophile 3. H₃O⁺CO₂3-(4-Methoxyphenyl)-4-phenyl-3-(2-carboxy-5-methoxyphenyl)butanoic acid (a dicarboxylic acid)
1. 2 equiv. s-BuLi, TMEDA, THF, -78°C 2. Electrophile 3. H₃O⁺(CH₃)₃SiCl (TMSCl)3-(4-Methoxy-3-(trimethylsilyl)phenyl)-4-phenylbutanoic acid

Functional Group Interconversions on Aryl Rings

The two phenyl rings of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid offer sites for various functional group interconversions, primarily through electrophilic aromatic substitution (EAS) and modification of the existing methoxy group.

One of the most significant transformations is the demethylation of the 4-methoxyphenyl group to yield the corresponding phenol, 3-(4-hydroxyphenyl)-4-phenylbutanoic acid. This reaction is valuable as it unmasks a potentially reactive hydroxyl group, which can serve as a handle for further functionalization. A common and efficient method for this transformation on related methoxyphenyl alkanoic acids involves the use of strong acids like aqueous hydrobromic acid or molten pyridinium (B92312) hydrochloride. mdma.chrsc.orgresearchgate.netuclouvain.be For instance, the demethylation of 4-(4-methoxyphenyl)butanoic acid has been successfully achieved on a large scale using molten pyridinium hydrochloride, demonstrating the industrial viability of this approach. mdma.chresearchgate.net

The reactivity of the two aryl rings towards electrophilic aromatic substitution is governed by the directing effects of their substituents. wikipedia.org The 4-methoxyphenyl ring is activated by the electron-donating methoxy group, which directs incoming electrophiles to the ortho positions (relative to the butanoic acid chain). masterorganicchemistry.com In contrast, the unsubstituted phenyl ring is less activated. This difference in reactivity allows for regioselective substitution reactions. Standard electrophilic aromatic substitution reactions that could be envisaged include nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), and Friedel-Crafts alkylation or acylation, primarily targeting the activated methoxyphenyl ring. masterorganicchemistry.com

Table 1: Plausible Electrophilic Aromatic Substitution Reactions on the 4-Methoxyphenyl Ring

Reaction TypeReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄3-(3-Nitro-4-methoxyphenyl)-4-phenylbutanoic acid
BrominationBr₂, FeBr₃3-(3-Bromo-4-methoxyphenyl)-4-phenylbutanoic acid
Friedel-Crafts AcylationRCOCl, AlCl₃3-(3-Acyl-4-methoxyphenyl)-4-phenylbutanoic acid

Transformations at the Butanoic Acid Backbone

The butanoic acid backbone, featuring a chiral center and a carboxylic acid group, is another focal point for chemical transformations.

The C-3 position of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid is a stereogenic center. Reactions at this center are of particular interest for controlling the stereochemistry of the molecule and its derivatives. While specific studies on this exact compound are limited, research on analogous 3-arylbutanoic acids provides insights into potential transformations. For example, enzymatic deracemization has been employed for the kinetic resolution of racemic 3-phenylbutanoic acid esters, allowing for the isolation of enantiomerically enriched acids. mdpi.com Such biocatalytic methods could potentially be applied to resolve racemic mixtures of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid.

Chemical transformations that proceed via intermediates capable of affecting the stereochemistry at C-3, such as enolates, are also conceivable. Deprotonation at the C-2 position, adjacent to the carboxylic acid, could lead to an enolate, which might participate in subsequent reactions. However, direct functionalization at the C-3 position without affecting the adjacent phenyl group would require highly selective reagents.

Stereoinversion or epimerization at the C-3 chiral center would involve the temporary loss of chirality at this position, followed by its re-establishment. This can often be achieved under conditions that promote the formation of a planar intermediate, such as an enolate. For butanoic acids, this typically requires harsh conditions (strong base) due to the relatively high pKa of the α-proton. If a second chiral center were present in the molecule, diastereomers could be interconverted through epimerization at C-3.

In related systems, such as 3-hydroxy fatty acids, epimerization has been observed to occur via a dehydration-rehydration mechanism, proceeding through a transient enoyl-CoA intermediate. nih.gov For 3-(4-Methoxyphenyl)-4-phenylbutanoic acid, a plausible, albeit likely challenging, pathway for epimerization could involve the formation of an enolate or a related planar species under basic or acidic conditions, allowing for protonation from either face to yield a racemic or epimerized product.

The structure of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid is well-suited for intramolecular ring-closing reactions to form polycyclic systems. The most prominent example is the intramolecular Friedel-Crafts acylation to form a tetralone derivative. masterorganicchemistry.com This reaction involves the activation of the carboxylic acid group, typically by a strong acid like polyphosphoric acid (PPA) or methanesulfonic acid (MSA), to form an acylium ion. masterorganicchemistry.com This electrophilic species is then attacked by the pendant phenyl ring to form a new six-membered ring.

Given the two aryl rings, two different cyclization products are theoretically possible. Cyclization onto the unsubstituted phenyl ring would yield 7-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one. This type of cyclization is a common strategy in the synthesis of tetralone-based natural products and bioactive molecules. nih.gov The reaction is generally favored when forming five- or six-membered rings. masterorganicchemistry.com

Table 2: Potential Intramolecular Friedel-Crafts Cyclization Products

ReactantCyclization PromoterPotential Product
3-(4-Methoxyphenyl)-4-phenylbutanoic acidPolyphosphoric Acid (PPA)7-(4-Methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
3-(4-Methoxyphenyl)-4-phenylbutanoic acidMethanesulfonic Acid (MSA)7-(4-Methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms of the transformations of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid is essential for optimizing reaction conditions and predicting outcomes.

Kinetic studies are a powerful tool for elucidating reaction mechanisms. For the key intramolecular Friedel-Crafts acylation of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid, a kinetic investigation could provide evidence for the proposed mechanism. The generally accepted mechanism for Friedel-Crafts acylation involves the formation of a reactive acylium ion intermediate. organic-chemistry.orgnih.gov

A plausible mechanism for the acid-catalyzed cyclization would involve:

Protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst.

Loss of water to form a resonance-stabilized acylium ion.

Electrophilic attack of the acylium ion on the phenyl ring (the rate-determining step), forming a carbocation intermediate known as a sigma complex.

Deprotonation of the sigma complex to restore aromaticity and yield the final tetralone product.

A kinetic study would likely show that the reaction rate is dependent on the concentrations of both the butanoic acid substrate and the acid catalyst. By systematically varying these concentrations and monitoring the reaction progress (e.g., by spectroscopy or chromatography), the rate law could be determined. For example, in the related oxidation of 4-oxo-4-phenyl butanoic acid, kinetic studies showed the reaction to be first order with respect to the substrate, the oxidant, and the acid catalyst, providing crucial insights into the reaction mechanism. derpharmachemica.com Similarly, kinetic data for the cyclization of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid would help to confirm the role of the acylium ion and identify the rate-determining step of the transformation.

Advanced Spectroscopic and Structural Elucidation of 3 4 Methoxyphenyl 4 Phenylbutanoicacid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provides the initial framework for structural assignment. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), their multiplicity (spin-spin coupling), and the number of neighboring protons. The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

For 3-(4-Methoxyphenyl)-4-phenylbutanoic acid, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of both the phenyl and 4-methoxyphenyl (B3050149) rings, the methoxy (B1213986) group protons (a sharp singlet), and the protons of the butanoic acid chain. The diastereotopic protons of the methylene (B1212753) group (C2) would likely appear as a complex multiplet, further split by the adjacent methine proton (C3). The methine protons at C3 and C4 would also show complex splitting patterns due to their mutual coupling and coupling to adjacent protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-(4-Methoxyphenyl)-4-phenylbutanoic acid
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Carboxyl (-COOH)~10.0-12.0 (broad s)~175-180Chemical shift is concentration and solvent dependent.
Methylene (-CH₂)~2.5-2.8 (m)~35-40Diastereotopic protons, complex multiplet expected.
Methine (-CH-)~3.2-3.6 (m)~45-50Attached to the 4-methoxyphenyl group.
Methine (-CH-)~3.8-4.2 (m)~50-55Attached to the phenyl group (benzylic).
Methoxyphenyl (Ar-H)~6.8 (d, 2H), ~7.1 (d, 2H)~114 (2C), ~129 (2C), ~132 (ipso), ~158 (ipso-OCH₃)AA'BB' splitting pattern typical for para-substituted rings.
Phenyl (Ar-H)~7.2-7.4 (m, 5H)~126-129 (5C), ~140 (ipso)Complex multiplet for the monosubstituted ring.
Methoxy (-OCH₃)~3.8 (s, 3H)~55Sharp singlet, characteristic of a methoxy group.

Note: These are predicted values based on analogous structures and general NMR principles. Actual values may vary based on solvent and experimental conditions.

To unambiguously assign these signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For instance, it would show correlations between the protons at C2, C3, and C4, confirming the butanoic acid backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals based on their known proton assignments.

The presence of two chiral centers at C3 and C4 means that 3-(4-Methoxyphenyl)-4-phenylbutanoic acid can exist as two pairs of enantiomers (diastereomers).

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is used to determine the relative stereochemistry by identifying protons that are close to each other in space, regardless of their bonding connectivity. A cross-peak between the protons on C3 and C4 in a NOESY spectrum would indicate their spatial proximity, helping to assign the syn or anti relationship between the phenyl and 4-methoxyphenyl groups.

Chiral Shift Reagents (CSRs): To distinguish between enantiomers, chiral shift reagents can be used. These are typically lanthanide complexes that are themselves chiral. When a CSR is added to a racemic mixture of the analyte, it forms diastereomeric complexes that are no longer mirror images. These diastereomeric complexes have different NMR spectra, causing the signals of the two enantiomers to separate (e.g., observing two distinct singlets for the methoxy group, one for each enantiomer), allowing for the determination of enantiomeric excess.

Vibrational Spectroscopy: Infrared (IR) and Raman

The IR spectrum is particularly useful for identifying polar functional groups. For 3-(4-Methoxyphenyl)-4-phenylbutanoic acid, the most prominent IR absorptions would be from the carboxylic acid group. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.info A strong, sharp absorption band around 1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. amazonaws.com

Raman spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations. Therefore, it is excellent for probing the aromatic rings and the carbon backbone. The aromatic C=C stretching vibrations typically appear in the 1580-1610 cm⁻¹ region, and a strong "ring breathing" mode near 1000 cm⁻¹ can be characteristic of the substitution pattern.

The region of the spectrum from approximately 400 to 1500 cm⁻¹ is known as the "fingerprint region." docbrown.info This area contains a complex pattern of overlapping signals from various bending and stretching vibrations that are unique to the molecule as a whole, serving as a molecular fingerprint for identification.

Table 2: Characteristic Vibrational Frequencies for 3-(4-Methoxyphenyl)-4-phenylbutanoic acid
Functional GroupVibration TypeTypical IR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch (H-bonded)2500-3300WeakBroad, Strong (IR)
Alkyl C-HC-H stretch2850-29602850-2960Medium
CarbonylC=O stretch~1710MediumStrong (IR)
Aromatic C=CC=C stretch1450-16101580-1610Medium (IR), Strong (Raman)
EtherC-O stretch1230-1270 (asym), 1020-1060 (sym)WeakStrong (IR)
Aromatic C-HC-H out-of-plane bend690-900WeakStrong (IR)

The butanoic acid chain is flexible, allowing the molecule to exist in various spatial arrangements or conformations due to rotation around its single bonds. Vibrational spectroscopy, particularly in the low-frequency region (below 400 cm⁻¹), can be sensitive to these conformational changes. nih.gov Different conformers can give rise to slightly different vibrational frequencies. While challenging to resolve at room temperature, computational methods like Density Functional Theory (DFT) can be used to calculate the theoretical vibrational spectra for different stable conformers. By comparing these calculated spectra with high-resolution experimental IR or, more commonly, Raman spectra, it is possible to identify the predominant conformation(s) of the molecule in a given state. nih.govkurouskilab.com

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable structural information.

For 3-(4-Methoxyphenyl)-4-phenylbutanoic acid (C₁₇H₁₈O₃), the high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z corresponding to its exact molecular weight (270.1256 g/mol ).

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragments helps to piece together the original structure. Common fragmentation pathways for this molecule would include:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the functional groups. A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical, resulting in a peak at M-45 (loss of ·COOH). libretexts.org

Benzylic Cleavage: The bond between C3 and C4 is a benzylic position, making it susceptible to cleavage. This could lead to the formation of a stable tropylium (B1234903) ion (m/z 91, from the phenylmethyl fragment) or a methoxy-substituted benzyl (B1604629) cation (m/z 121, from the methoxyphenylmethyl fragment).

McLafferty Rearrangement: Carboxylic acids can undergo a characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, which can result in the loss of a neutral alkene molecule. stackexchange.com

Loss of Small Neutral Molecules: Peaks corresponding to the loss of water (M-18) or a methoxy radical (M-31) may also be observed.

Table 3: Predicted Key Mass Spectrometry Fragments for 3-(4-Methoxyphenyl)-4-phenylbutanoic acid
m/z ValueIdentity of FragmentFragmentation Pathway
270[C₁₇H₁₈O₃]⁺Molecular Ion (M⁺)
225[C₁₆H₁₇O]⁺Loss of ·COOH (M-45)
149[C₉H₉O₂]⁺Cleavage of C3-C4 bond
121[C₈H₉O]⁺Cleavage leading to methoxybenzyl cation
91[C₇H₇]⁺Cleavage leading to tropylium ion

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. colorado.edumeasurlabs.com This technique allows for the differentiation between compounds that have the same nominal mass but different elemental formulas.

For 3-(4-Methoxyphenyl)-4-phenylbutanoic acid, with the chemical formula C₁₇H₁₈O₃, the theoretical exact mass can be calculated. This calculated mass serves as a benchmark for experimental HRMS measurements. A close agreement between the measured and theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental composition. researchgate.net

Illustrative HRMS Data for 3-(4-Methoxyphenyl)-4-phenylbutanoic acid

Ion SpeciesTheoretical m/z
[M+H]⁺271.1329
[M+Na]⁺293.1148
[M-H]⁻269.1183
Note: This data is theoretical and serves as an example of what would be expected from an HRMS analysis.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight of a compound but also offers structural information through the analysis of its fragmentation pattern. libretexts.org Upon ionization in the mass spectrometer, the molecular ion of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid can undergo characteristic fragmentation, providing insights into its structural motifs.

The fragmentation of carboxylic acids is well-documented and typically involves the loss of water (M-18), the carboxyl group (M-45), and characteristic cleavages of the carbon skeleton. libretexts.orgdocbrown.info For the title compound, key fragmentation pathways would be expected to involve:

Loss of the carboxylic acid group: A prominent peak corresponding to the loss of COOH (45 Da) is anticipated.

Cleavage adjacent to the aromatic rings: Fragmentation of the bond between C3 and C4 could lead to the formation of stable benzylic and methoxy-substituted benzyl cations.

McLafferty rearrangement: If sterically feasible, a rearrangement involving the carboxylic acid group could occur. docbrown.info

Expected Major Fragment Ions in the Mass Spectrum of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid

m/z (Proposed)Fragment
225[M - COOH]⁺
121[C₈H₉O]⁺ (p-methoxybenzyl cation)
91[C₇H₇]⁺ (benzyl cation)
Note: This table presents a hypothetical fragmentation pattern based on the structure of the compound.

Chiroptical Spectroscopy for Absolute Configuration

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are crucial for determining the absolute configuration of enantiomers. mtoz-biolabs.com

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com A CD spectrum displays positive or negative peaks, known as Cotton effects, in the regions of UV-Vis absorption of the chromophores present in the molecule. For 3-(4-Methoxyphenyl)-4-phenylbutanoic acid, the phenyl and methoxyphenyl groups act as chromophores.

The sign and magnitude of the Cotton effects are highly sensitive to the spatial arrangement of the atoms around the chiral center. nih.gov Therefore, by comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of a specific enantiomer can be determined. mdpi.com Chiral carboxylic acids often exhibit characteristic CD signals that can be used for their stereochemical assignment. nih.govmsu.edu

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgslideshare.net An ORD curve provides information about the stereochemistry of a chiral molecule and is closely related to its CD spectrum through the Kronig-Kramers relations.

Similar to CD spectroscopy, ORD curves of chiral molecules exhibit Cotton effects in the vicinity of their absorption bands. kud.ac.inchemistnotes.com The shape and sign of the Cotton effect in the ORD spectrum are characteristic of the absolute configuration of the enantiomer. bhu.ac.in For 3-(4-Methoxyphenyl)-4-phenylbutanoic acid, the aromatic chromophores would give rise to distinct ORD curves for the (R) and (S)-enantiomers, allowing for their differentiation and the determination of their absolute stereochemistry. yale.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. jst.go.jpcreative-biostructure.com

Single Crystal X-ray Diffraction for Definitive Structural Characterization

Single crystal X-ray diffraction is considered the gold standard for the unambiguous determination of the molecular structure, including the absolute configuration of chiral molecules. researchgate.netnih.gov To perform this analysis, a suitable single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the positions of the individual atoms can be determined. mdpi.com

For 3-(4-Methoxyphenyl)-4-phenylbutanoic acid, a single crystal X-ray diffraction study would provide detailed information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The preferred spatial arrangement of the phenyl and methoxyphenyl groups relative to the butanoic acid backbone.

Stereochemistry: Unambiguous assignment of the R or S configuration at the chiral center.

Intermolecular interactions: Information on how the molecules pack in the crystal lattice, including hydrogen bonding involving the carboxylic acid groups.

Illustrative Crystallographic Data Table for a Hypothetical Crystal of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1295
Z4
Note: This data is purely illustrative and represents typical values for an organic molecule of this size and complexity.

Polymorphism and Crystal Engineering Studies

A thorough review of scientific literature and crystallographic databases reveals a notable absence of specific research focused on the polymorphism and crystal engineering of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid. Despite the existence of studies on structurally related compounds, such as isomers and derivatives containing similar chemical moieties, experimental or theoretical data detailing the crystalline forms, intermolecular interactions, and supramolecular architecture of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid itself are not publicly available at this time.

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. Similarly, crystal engineering, which focuses on the rational design of crystalline solids with desired properties, relies on a fundamental understanding of the intermolecular interactions that govern crystal packing.

While general principles of crystal engineering would suggest that 3-(4-Methoxyphenyl)-4-phenylbutanoic acid, with its carboxylic acid, methoxy, and phenyl groups, has the potential for a variety of intermolecular interactions—including hydrogen bonding via the carboxylic acid dimer synthon, C–H···O interactions, and π–π stacking—no specific studies have been published to confirm or characterize these interactions in the solid state of this particular compound.

Consequently, the creation of data tables summarizing crystallographic information or a detailed discussion of its polymorphic behavior and crystal engineering aspects is not possible based on the current body of scientific literature. Further experimental research, including single-crystal X-ray diffraction and thermal analysis, would be required to elucidate the solid-state structure and potential polymorphism of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid.

Research in the field of computational chemistry often involves detailed studies of molecules with significant applications or those that are part of a broader investigation into structure-activity relationships. While numerous studies have been conducted on related compounds, such as other phenylbutanoic acid derivatives and molecules containing methoxyphenyl groups, the specific computational data for 3-(4-Methoxyphenyl)-4-phenylbutanoic acid, as outlined in the requested structure, could not be located.

Therefore, it is not possible to provide a detailed article with specific data tables on its geometry optimization, electronic structure, vibrational frequencies, or reaction mechanism modeling at this time. Further original research involving Density Functional Theory (DFT) calculations and other computational methods would be required to generate the specific findings necessary to populate the requested article structure.

Computational and Theoretical Investigations of 3 4 Methoxyphenyl 4 Phenylbutanoicacid

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. dntb.gov.ua For 3-(4-Methoxyphenyl)-4-phenylbutanoic acid, an MD simulation would provide a detailed view of its dynamic behavior, revealing the various shapes, or conformations, the molecule can adopt.

The process involves creating a computational model of the molecule and simulating its movement in a defined environment, such as in a solvent like water, over a period ranging from nanoseconds to microseconds. By tracking the trajectory of each atom, researchers can map out the molecule's "conformational landscape." This landscape is a representation of all possible spatial arrangements of the molecule's atoms and the relative energies associated with them.

Key Research Findings from MD Simulations:

Illustrative Data from a Hypothetical Conformational Analysis This table illustrates the type of data that would be generated from an MD simulation for the primary dihedral angles of the molecule's backbone.

Dihedral Angle Most Populated Angle (degrees) Energy Barrier (kcal/mol)
C(O)-C-C-C(phenyl) 175° (anti-periplanar) 3.5
C-C-C(phenyl)-C(aryl) -65° (gauche) 2.8

Non-Covalent Interactions (NCI) and Molecular Electrostatic Potential (MEP) Mapping

While covalent bonds form the fundamental structure of a molecule, the weaker, non-covalent interactions (NCIs) govern its three-dimensional folding and how it interacts with other molecules. researchgate.netresearchgate.net Similarly, the molecular electrostatic potential (MEP) map provides a visual guide to the charge distribution within the molecule, highlighting regions that are likely to engage in electrostatic interactions. wolfram.comresearchgate.net

Non-Covalent Interactions (NCI) Analysis:

An NCI analysis identifies and visualizes the various weak interactions within 3-(4-Methoxyphenyl)-4-phenylbutanoic acid. These interactions include van der Waals forces, hydrogen bonds, and π-π stacking interactions between the aromatic rings. researchgate.netnih.gov For this specific molecule, key NCIs would likely include:

Intramolecular Hydrogen Bonding: Potential interactions between the carboxylic acid group's hydrogen and the oxygen of the methoxy (B1213986) group or the pi-electron clouds of the aromatic rings.

π-π Stacking: Attractive interactions between the electron clouds of the phenyl and methoxyphenyl rings, which would influence the molecule's folded conformations.

NCI analysis is typically visualized using plots that color-code different types of interactions, with green indicating weak van der Waals forces, blue for stronger hydrogen bonds, and red for repulsive steric clashes. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping:

An MEP map illustrates the electrostatic potential on the electron density surface of a molecule. wolfram.comwalisongo.ac.id It is a valuable tool for predicting a molecule's reactivity and intermolecular interactions. The map is color-coded to show different charge regions:

Red: Indicates regions of high electron density and negative electrostatic potential. These are typically associated with electronegative atoms like oxygen and act as sites for electrophilic attack. For 3-(4-Methoxyphenyl)-4-phenylbutanoic acid, the carbonyl oxygen of the carboxylic acid and the oxygen of the methoxy group would be prominent red regions.

Blue: Represents regions of low electron density and positive electrostatic potential. These are electrophilic areas, prone to nucleophilic attack. The acidic hydrogen of the carboxylic acid group would be the most positive (deepest blue) region. researchgate.net

Green/Yellow: Denotes areas that are relatively neutral.

The MEP map visually confirms the molecule's polarity, showing how the electron-donating methoxy group and the electron-withdrawing carboxylic acid group influence the charge distribution across the aromatic rings and the aliphatic chain. This provides critical insights into how the molecule will orient itself when approaching other molecules or binding sites. walisongo.ac.id

Table of Compounds Mentioned

Compound Name

Synthesis and Characterization of Analogs and Functionalized Derivatives of 3 4 Methoxyphenyl 4 Phenylbutanoicacid

Derivatives with Modified Carboxylic Acid Functionality

The carboxylic acid group of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid is a primary site for chemical modification, allowing for the synthesis of various derivatives such as esters, amides, anhydrides, and acid chlorides. These transformations alter the compound's physicochemical properties and provide intermediates for further synthetic steps.

Esters and Amides

Esters of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid can be synthesized through several standard esterification methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. For more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to facilitate the reaction between the carboxylic acid and an alcohol.

Amides are typically prepared by the reaction of the carboxylic acid with an amine. Direct amidation can be challenging and often requires high temperatures. A more efficient laboratory-scale method involves the use of a catalyst, such as boric acid, which facilitates the condensation of a carboxylic acid and an amine by forming a reactive mixed anhydride (B1165640) intermediate. orgsyn.org This method is known for its mild conditions and high yields. researchgate.net The general reaction scheme for boric acid-catalyzed amidation is presented below.

Table 1: General Conditions for Boric Acid-Catalyzed Amidation

Parameter Condition
Carboxylic Acid 3-(4-Methoxyphenyl)-4-phenylbutanoic acid
Amine Primary or Secondary Amine (R-NH₂)
Catalyst Boric Acid (H₃BO₃)
Solvent Toluene or other non-polar aprotic solvent
Temperature Reflux
Workup Precipitation and washing

This interactive table outlines typical conditions for the synthesis of amides from a carboxylic acid using a boric acid catalyst.

Anhydrides and Acid Chlorides

Acid chlorides are highly reactive derivatives of carboxylic acids and serve as valuable intermediates for the synthesis of esters, amides, and other acyl compounds. The conversion of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid to its corresponding acid chloride, 3-(4-Methoxyphenyl)-4-phenylbutanoyl chloride, can be achieved using standard chlorinating agents. wikipedia.org Thionyl chloride (SOCl₂) is widely used for this purpose, often with a catalytic amount of dimethylformamide (DMF). researchgate.net Other reagents such as oxalyl chloride and phosphorus pentachloride are also effective. wikipedia.org

Anhydrides can be prepared from carboxylic acids through dehydration or by reacting a carboxylate salt with an acid chloride. A modern and efficient method for synthesizing symmetric anhydrides involves the use of triphenylphosphine (B44618) oxide and oxalyl chloride, which promotes the dehydration coupling of the carboxylic acid under mild and neutral conditions. nih.gov This approach is notable for its high yield and the relatively short time required for the reaction to complete. nih.gov Aromatic carboxylic anhydrides themselves are also versatile reagents in various condensation reactions.

Aryl Ring Substituted Analogs

Introducing substituents onto the phenyl or methoxyphenyl rings of the parent compound allows for the systematic investigation of structure-activity relationships and the fine-tuning of electronic properties.

Introduction of Halogen, Alkyl, or Hydroxyl Groups

The synthesis of aryl ring substituted analogs of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid can be approached in two primary ways: by using pre-substituted starting materials in the initial synthesis of the butanoic acid backbone or by direct functionalization of the parent molecule.

Halogenation: Direct electrophilic halogenation (e.g., bromination or chlorination) of the aromatic rings can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with an appropriate catalyst. nih.gov The position of substitution will be directed by the existing methoxy (B1213986) and alkyl groups. The methoxy group is a strong ortho-, para-director, while the alkyl chain is a weaker ortho-, para-director.

Alkylation: Alkyl groups can be introduced via Friedel-Crafts alkylation, though this method can be prone to polysubstitution and rearrangement. A more controlled approach is to use Friedel-Crafts acylation followed by reduction of the resulting ketone.

Hydroxylation: The methoxy group on the phenyl ring can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding hydroxyl analog. Direct hydroxylation of the aromatic rings is less common but can sometimes be achieved through specialized oxidation reactions.

Exploration of Electronic Effects on Reactivity and Structure

The introduction of substituents onto the aryl rings significantly influences the electronic properties of the molecule, which in turn affects its reactivity and conformation. rsc.org

Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) and nitro groups (-NO₂) are common EWGs. When placed on the aryl rings, they increase the acidity of the carboxylic acid proton through an inductive effect. libretexts.orglibretexts.org This effect stabilizes the carboxylate anion by delocalizing the negative charge. libretexts.org EWGs generally deactivate the aromatic ring towards further electrophilic substitution. libretexts.org

Electron-Donating Groups (EDGs): Alkyl (-R) and hydroxyl (-OH) groups are typical EDGs. These groups increase the electron density of the aromatic rings and decrease the acidity of the carboxylic acid compared to the unsubstituted parent compound. libretexts.org They activate the ring, making it more susceptible to electrophilic attack.

Table 2: Predicted Electronic Effects of Aryl Substituents

Substituent Type Example Groups Effect on Acidity Effect on Aromatic Ring Reactivity (Electrophilic Substitution)
Electron-Withdrawing -Cl, -Br, -NO₂ Increase Deactivation
Electron-Donating -CH₃, -OH Decrease Activation

This interactive table summarizes the general electronic effects of substituents on the properties of aryl carboxylic acids.

Modification of the Butanoic Acid Chain

Altering the four-carbon chain of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid offers another avenue for creating structural diversity. While specific literature on modifying the butanoic acid chain of this particular compound is limited, general synthetic organic chemistry principles can be applied.

Potential modifications could include:

Introduction of substituents: The carbons of the butanoic acid chain could be functionalized. For example, alpha-halogenation of the carboxylic acid (e.g., via a Hell-Volhard-Zelinsky reaction) could introduce a bromine atom at the C-2 position. This halogen could then be displaced by other nucleophiles to introduce a variety of functional groups.

Chain homologation or shortening: The length of the chain could be extended (e.g., through an Arndt-Eistert homologation) or shortened, leading to propanoic or pentanoic acid analogs, respectively.

Introduction of unsaturation: Dehydrogenation reactions could be employed to introduce double bonds within the chain, creating butenoic or butadienoic acid derivatives.

These modifications would significantly alter the molecule's three-dimensional shape, flexibility, and the spatial relationship between the two aryl rings and the carboxylic acid moiety, providing a basis for further chemical and biological investigation.

Chain Homologation and Dehomologation

The modification of the carboxylic acid chain length, through homologation (addition of a methylene (B1212753) group) or dehomologation (removal of a methylene group), is a fundamental strategy for creating analogs of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid. These modifications can systematically alter the molecule's spatial and electronic properties.

Chain Homologation: A primary method for extending the carboxylic acid chain by one carbon is the Arndt-Eistert synthesis. This procedure involves converting the parent carboxylic acid into its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent rearrangement in the presence of a catalyst (e.g., silver oxide) and a nucleophile (e.g., water) yields the one-carbon homologated acid. Applying this to the parent compound would produce 4-(4-Methoxyphenyl)-5-phenylpentanoic acid.

Dehomologation: Conversely, shortening the chain can be achieved through methods like the Barbier-Wieland degradation. This multi-step process typically involves converting the carboxylic acid to a diphenyl ethylene (B1197577) derivative via reaction with a Grignard reagent, followed by oxidative cleavage of the double bond to yield the dehomologated carboxylic acid. This would transform the parent compound into 2-(4-Methoxyphenyl)-3-phenylpropanoic acid.

Modification Resulting Compound General Method Structural Change
Homologation4-(4-Methoxyphenyl)-5-phenylpentanoic acidArndt-Eistert SynthesisAddition of one -CH₂- group
Dehomologation2-(4-Methoxyphenyl)-3-phenylpropanoic acidBarbier-Wieland DegradationRemoval of one -CH₂- group

Introduction of Additional Stereocenters

Introducing new stereocenters into the 3-(4-Methoxyphenyl)-4-phenylbutanoic acid scaffold is a key strategy for generating diastereomers with potentially distinct biological activities. A common approach is the stereoselective functionalization of the carbon atom alpha to the carboxyl group (C-2).

This can be achieved by converting the carboxylic acid to a suitable derivative (e.g., an ester or amide) and then treating it with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. The subsequent reaction of this enolate with an electrophile (e.g., an alkyl halide) can proceed with facial selectivity, particularly when a chiral auxiliary is incorporated into the molecule. This process creates a new stereocenter at the C-2 position, resulting in a mixture of diastereomers. For instance, methylation of the enolate would yield derivatives of 2-methyl-3-(4-methoxyphenyl)-4-phenylbutanoic acid. The ratio of the resulting diastereomers is highly dependent on the reaction conditions and the nature of the chiral auxiliary used.

Parent Compound Reaction Electrophile Resulting Diastereomers
3-(4-Methoxyphenyl)-4-phenylbutanoic acidα-Alkylation via enolateMethyl Iodide (CH₃I)(2R,3S,4S/R)-2-Methyl-3-(4-methoxyphenyl)-4-phenylbutanoic acid
3-(4-Methoxyphenyl)-4-phenylbutanoic acidα-Alkylation via enolateMethyl Iodide (CH₃I)(2S,3S,4S/R)-2-Methyl-3-(4-methoxyphenyl)-4-phenylbutanoic acid

Chiral Resolution and Enantiopurification of Racemic Mixtures

As chemical synthesis often produces racemic mixtures, the separation of these mixtures into their individual enantiomers is a critical process known as chiral resolution. wikipedia.org For carboxylic acids like 3-(4-Methoxyphenyl)-4-phenylbutanoic acid, the most prevalent method is the formation of diastereomeric salts. libretexts.org

This technique involves reacting the racemic acid with an enantiomerically pure chiral base, such as (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine. wikipedia.org The reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably different solubilities in a given solvent. libretexts.org This difference allows for their separation by fractional crystallization.

The general procedure is as follows:

The racemic acid is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetone).

An equimolar amount of a single enantiomer of a chiral base is added to the solution.

The solution is allowed to cool, promoting the crystallization of the less soluble diastereomeric salt.

The crystals are isolated by filtration.

The resolved salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylate, regenerating the enantiomerically pure carboxylic acid and the protonated chiral amine.

The more soluble diastereomeric salt remains in the mother liquor and can be recovered, and the enantiomeric acid can be isolated by a similar acidification process. The choice of chiral resolving agent and solvent is crucial and often determined empirically to achieve efficient separation. wikipedia.org While no specific resolution data for 3-(4-Methoxyphenyl)-4-phenylbutanoic acid is publicly detailed, the resolution of the related intermediate 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine using derivatives of tartaric acid highlights the applicability of this method to structurally similar compounds. google.com

Step Procedure Principle Outcome
1Reaction with Chiral BaseAcid-base reactionFormation of two diastereomeric salts
2Fractional CrystallizationDifferential solubilitySeparation of the less soluble salt as crystals
3IsolationFiltrationPure, crystalline diastereomeric salt
4AcidificationLiberation of the free acidRecovery of one pure enantiomer

Applications of 3 4 Methoxyphenyl 4 Phenylbutanoicacid in Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

The stereochemical information embedded in chiral 3,4-diarylbutanoic acids makes them valuable starting materials for the enantioselective synthesis of more complex molecules, including natural products and pharmaceuticals. The defined spatial arrangement of the aryl groups and the carboxylic acid functionality allows for the controlled construction of new stereocenters.

A notable example that illustrates this potential is the large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid. orgsyn.org This compound serves as a key chiral building block in the synthesis of various biologically active molecules. The synthesis begins with the rhodium-catalyzed asymmetric 1,4-addition of (4-bromophenyl)boronic acid to ethyl crotonate, followed by saponification to yield the desired chiral butanoic acid. orgsyn.org The ability to produce this compound on a large scale and with high enantiomeric purity underscores its utility in drug discovery and development, where significant quantities of chiral intermediates are often required.

The general strategy for employing such chiral building blocks involves leveraging the existing stereocenter to direct the stereochemical outcome of subsequent reactions. For instance, the carboxylic acid group can be converted into a variety of other functional groups, or the aryl rings can be further functionalized, all while retaining the crucial stereochemical integrity established in the butanoic acid core.

Table 1: Synthesis of (S)-3-(4-bromophenyl)butanoic acid orgsyn.org

Step Reaction Reagents and Conditions Product
1 Asymmetric 1,4-Addition (4-bromophenyl)boronic acid, ethyl crotonate, Rh(acac)(CO)₂, (R)-BINAP, Et₃N, dioxane/H₂O (S)-ethyl 3-(4-bromophenyl)butanoate

Utility as a Synthetic Intermediate for Advanced Organic Compounds

Beyond their role as chiral building blocks, 3,4-diarylbutanoic acid derivatives are crucial synthetic intermediates for a wide range of advanced organic compounds. Their carbon skeleton is a common feature in many pharmacologically active agents and functional materials.

The synthesis of (S)-3-(4-bromophenyl)butanoic acid again provides a pertinent example. orgsyn.org The presence of the bromo- and methoxyphenyl groups in a molecule like 3-(4-Methoxyphenyl)-4-phenylbutanoic acid would offer multiple handles for further chemical transformations. The carboxylic acid can be readily converted to esters, amides, or alcohols, providing access to a diverse array of derivatives.

Furthermore, the aryl rings can be modified through various cross-coupling reactions. For instance, the bromo-substituent in (S)-3-(4-bromophenyl)butanoic acid can participate in Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-heteroatom bonds. This versatility allows for the rapid generation of a library of complex molecules from a common intermediate, a strategy frequently employed in medicinal chemistry to explore structure-activity relationships.

The 3,4-diarylbutanoic acid framework is a key structural element in various compounds with potential therapeutic applications. For example, analogs of this structure have been investigated for their potential as anti-inflammatory agents and in other areas of drug discovery.

Application in Methodology Development

For instance, the development of new stereoselective reactions often relies on challenging substrates to demonstrate the robustness of the method. A chiral 3,4-diarylbutanoic acid could be used to test a new C-H activation methodology on one of the aryl rings, where the directing group could be the carboxylic acid itself or a derivative. The stereochemical outcome of such a reaction would provide valuable insights into the mechanism of the new transformation.

Moreover, new catalytic systems for asymmetric hydrogenation, conjugate additions, or cross-coupling reactions could be benchmarked using substrates derived from 3,4-diarylbutanoic acids. The ability to achieve high levels of stereocontrol in such systems is a critical measure of a new method's utility. The development of rhodium-catalyzed asymmetric 1,4-addition reactions, as used in the synthesis of (S)-3-(4-bromophenyl)butanoic acid, is a testament to this approach, where new catalysts and conditions are continually being developed to improve efficiency and selectivity for substrates bearing this type of structural motif. orgsyn.org

Future Research Directions and Perspectives for 3 4 Methoxyphenyl 4 Phenylbutanoicacid Chemistry

Development of Novel and Greener Synthetic Routes

The future synthesis of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid will likely pivot towards methodologies that prioritize efficiency, sustainability, and atom economy. Current synthetic approaches to similar diarylalkanoic acids often rely on classical multi-step sequences which may involve harsh reagents or produce significant waste. Future research should aim to overcome these limitations.

Key areas for development include:

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access specific stereoisomers of the molecule is a primary goal. This could involve transition-metal-catalyzed asymmetric hydrogenation of a corresponding unsaturated precursor or asymmetric conjugate addition reactions.

C-H Activation/Functionalization: A highly innovative approach would be the direct coupling of a simpler phenylbutanoic acid derivative with anisole (B1667542), or vice-versa, through C-H activation. This would significantly shorten the synthetic route, reduce pre-functionalization steps, and improve atom economy.

Biocatalysis and Flow Chemistry: The use of enzymes could offer highly selective and environmentally benign transformations under mild conditions. Integrating biocatalytic steps into a continuous flow process could enable scalable, efficient, and automated production with minimal environmental impact.

Table 1: Comparison of Potential Synthetic Routes

Route Key Transformation Potential Advantages Foreseen Challenges
Classical Grignard/Friedel-Crafts Well-established chemistry Stoichiometric reagents, waste generation
Catalytic Asymmetric Hydrogenation High enantioselectivity, low catalyst loading Catalyst cost and sensitivity
C-H Activation Direct Arylation High atom economy, shorter route Selectivity, harsh conditions

| Biocatalytic | Enzymatic Resolution/Reduction | High selectivity, green conditions | Enzyme stability and availability |

Exploration of Undiscovered Reactivity Profiles

The reactivity of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid is largely unexplored. Its structure contains multiple reactive sites: the carboxylic acid group, the aromatic rings, and the aliphatic backbone. Future research should systematically investigate its chemical behavior to uncover novel transformations.

Intramolecular Cyclization: The flexible butanoic acid chain could be a precursor for intramolecular cyclization reactions. Under acidic or catalytic conditions, Friedel-Crafts-type reactions could lead to the formation of novel polycyclic and heterocyclic ring systems, which are valuable scaffolds in medicinal and materials chemistry.

Directed C-H Functionalization: The carboxylic acid group could act as a directing group to enable regioselective functionalization of the phenyl or methoxyphenyl rings. This would allow for the precise installation of new functional groups, creating a library of derivatives with diverse properties.

Oxidative and Reductive Transformations: Systematic studies on the oxidation of the aliphatic chain or the dearomatization of the phenyl rings could yield unique molecular architectures. Conversely, selective reduction of one aromatic ring over the other could be explored.

Application in Materials Science and Advanced Functional Molecules (non-biological)

While many diaryl compounds are investigated for biological activity, the structure of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid is also well-suited for non-biological applications in materials science. A related compound, 4-(4-Methoxyphenyl)butyric acid, has been explored for incorporation into polymers to develop advanced materials with tailored functionalities. nih.gov

Future research could focus on:

Polymer Chemistry: The carboxylic acid function allows the molecule to be used as a monomer or a modifying agent in polymerization reactions. It could be incorporated into polyesters, polyamides, or polyanhydrides. The rigid aromatic groups would be expected to enhance the thermal stability and mechanical properties of the resulting polymers, while the methoxy (B1213986) group could influence solubility and intermolecular interactions.

Liquid Crystals: The elongated, semi-rigid structure is a common feature in molecules that exhibit liquid crystalline phases. Derivatives of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid could be synthesized and studied for potential thermotropic or lyotropic liquid crystal behavior.

Molecular Switches and Sensors: By incorporating photoresponsive or ion-binding moieties, derivatives could be designed to function as molecular switches or chemical sensors. The conformational flexibility of the butane (B89635) chain could be harnessed to create systems where binding or light absorption induces a measurable change in the molecule's properties.

Table 2: Potential Applications in Materials Science

Application Area Relevant Molecular Feature Potential Functionality
Polymers Carboxylic acid, aromatic rings Enhanced thermal stability, modified solubility
Liquid Crystals Anisotropic molecular shape Formation of ordered mesophases

| Functional Dyes | Aromatic rings (modifiable) | Environment-sensitive fluorescence (solvatochromism) |

High-Throughput Screening for New Synthetic Transformations

High-throughput screening (HTS) is a powerful methodology for accelerating the discovery of new chemical reactions and optimizing reaction conditions. purdue.edu Applying HTS to 3-(4-Methoxyphenyl)-4-phenylbutanoic acid could rapidly unveil novel synthetic transformations.

The process would involve:

Plate-Based Reactions: Setting up arrays of reactions in microtiter plates where the substrate is exposed to a wide variety of catalysts, reagents, and solvents.

Automated Analysis: Utilizing rapid analytical techniques, such as mass spectrometry or spectroscopy, to quickly identify wells where a desired transformation has occurred. nih.govpurdue.edu

Hit Validation: Promising "hits" from the initial screen would be resynthesized on a larger scale to confirm the structure of the product and establish the reaction's scope and limitations.

This approach could be used to screen for new C-H activation catalysts, explore novel cyclization conditions, or identify unexpected cross-coupling reactions, thereby expanding the known chemistry of this molecular scaffold far more rapidly than traditional, hypothesis-driven research.

Advanced Computational Predictions for Properties and Reactivity

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful lens for predicting the properties and reactivity of molecules before they are synthesized in the lab. biointerfaceresearch.com For 3-(4-Methoxyphenyl)-4-phenylbutanoic acid, computational studies could provide invaluable insights.

Future computational research should focus on:

Conformational Analysis: Predicting the stable three-dimensional conformations of the molecule, which is crucial for understanding its reactivity and how it might interact with other molecules or surfaces in materials science applications.

Reaction Mechanism Elucidation: Modeling the transition states and energy profiles for potential reactions, such as the intramolecular cyclizations mentioned earlier. This can help predict the feasibility of a proposed reaction and guide the selection of optimal experimental conditions.

Prediction of Spectroscopic and Electronic Properties: Calculating properties like NMR chemical shifts, electronic absorption spectra, and frontier molecular orbital energies (HOMO/LUMO). biointerfaceresearch.com These predictions can aid in structure verification and help anticipate the molecule's potential as an electronic material.

Table 3: Hypothetical DFT Calculation Results for Reaction Intermediates

Structure Method/Basis Set Relative Energy (kcal/mol) Key Geometric Parameter
Reactant B3LYP/6-31G(d) 0.0 Dihedral C1-C2-C3-C4 = 175°
Transition State 1 B3LYP/6-31G(d) +25.4 Forming C-C bond = 2.1 Å
Intermediate B3LYP/6-31G(d) -5.2 Planar tricyclic system
Transition State 2 B3LYP/6-31G(d) +15.8 C-H bond breaking = 1.8 Å

Note: The data in this table is illustrative and does not represent actual experimental results.

By pursuing these interconnected research avenues, the scientific community can systematically map the chemical landscape of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid, transforming it from a molecule of latent potential into a valuable component for a new generation of materials and chemical technologies.

Q & A

Q. What are the common synthetic routes for 3-(4-Methoxyphenyl)-4-phenylbutanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves Friedel-Crafts alkylation or coupling reactions to introduce the methoxyphenyl and phenyl groups. For example, oxidation of substituted alcohols using potassium permanganate or reduction of ketones with lithium aluminum hydride (LiAlH4) can yield the butanoic acid backbone . Optimization includes adjusting catalysts (e.g., Lewis acids for Friedel-Crafts), solvent polarity, and temperature gradients to improve yields. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic methods are most effective for characterizing 3-(4-Methoxyphenyl)-4-phenylbutanoic acid?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming aromatic substituents and the carboxylic acid moiety. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight (e.g., via ESI-TOF), while X-ray crystallography resolves stereochemical ambiguities .

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

Start with in vitro assays:

  • Antimicrobial activity : Disk diffusion against Gram-positive/negative bacteria.
  • Antioxidant capacity : DPPH radical scavenging assay .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) . Use positive controls (e.g., ascorbic acid for antioxidants) and replicate experiments to ensure reproducibility.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

Discrepancies may arise from differences in assay conditions (e.g., pH, solvent polarity) or cell line heterogeneity. Standardize protocols using guidelines like OECD 423 for toxicity. Cross-validate results with orthogonal assays (e.g., compare DPPH and ABTS for antioxidants) . Statistical tools like ANOVA can identify outliers, while molecular docking studies (e.g., AutoDock Vina) may explain target selectivity .

Q. What strategies improve enantiomeric purity during synthesis, and how is it validated?

Enzymatic deracemization using lipases or esterases can resolve racemic mixtures. For example, Candida antarctica lipase B selectively hydrolyzes esters of one enantiomer . Validate purity via chiral HPLC or polarimetry. Advanced NMR techniques (e.g., Mosher’s method) or X-ray crystallography confirm absolute configuration .

Q. How does structural modification of the methoxy or phenyl groups alter bioactivity?

  • Methoxy position : Moving the methoxy group from para to meta (e.g., 3-(3-Methoxyphenyl) analogs) reduces antioxidant efficacy due to steric hindrance .
  • Phenyl substitution : Introducing electron-withdrawing groups (e.g., Cl) enhances antimicrobial activity by increasing electrophilicity . Quantitative Structure-Activity Relationship (QSAR) modeling predicts optimal substitutions .

Methodological Guidance

Q. What computational tools are recommended to study interactions with biological targets?

  • Molecular docking : AutoDock or Schrödinger Suite to predict binding affinity with enzymes (e.g., COX-2 for anti-inflammatory activity) .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over time . Validate predictions with in vitro enzyme inhibition assays (e.g., COX-2 inhibition kit).

Q. How should researchers design dose-response studies to evaluate therapeutic potential?

Use logarithmic concentration gradients (e.g., 1 nM–100 µM) to determine IC50. Include vehicle controls and reference drugs (e.g., doxorubicin for cytotoxicity). For in vivo studies, apply OECD guidelines for dosing in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.